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Introduction
Vatalanib (PTK787/ZK 222584) is a potent, orally bioavailable small molecule inhibitor of

multiple receptor tyrosine kinases, primarily targeting all known Vascular Endothelial Growth

Factor Receptors (VEGFRs).[1][2] It also exhibits inhibitory activity against Platelet-Derived

Growth Factor Receptor (PDGFR) and c-Kit.[1][2] Angiogenesis, the formation of new blood

vessels, is a critical process for tumor growth and metastasis, and is largely driven by the

VEGF signaling pathway.[3] In pancreatic cancer, a highly aggressive malignancy with a poor

prognosis, increased expression of VEGF is correlated with larger tumor size, liver metastasis,

and reduced patient survival.[4] By inhibiting VEGFRs, Vatalanib effectively blocks the

downstream signaling cascades that lead to endothelial cell proliferation, migration, and

survival, thereby suppressing tumor angiogenesis and growth.[2][3] Preclinical studies utilizing

orthotopic pancreatic cancer models, which closely mimic the clinical progression of the human

disease, have demonstrated the efficacy of Vatalanib in inhibiting tumor growth and metastasis.

[5] These application notes provide detailed protocols for the administration of Vatalanib in such

models, along with methods for evaluating its therapeutic effects.
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Table 1: Efficacy of Vatalanib in an Orthotopic
Pancreatic Cancer Model (L3.6pl cells)

Treatment
Group

Mean Tumor
Volume (mm³)
± SD

Tumor Growth
Inhibition (%)

Incidence of
Liver
Metastasis

Incidence of
Lymph Node
Metastasis

Control (Vehicle) 1250 ± 250 - 10/10 (100%) 8/10 (80%)

Vatalanib (100

mg/kg/day, p.o.)
500 ± 150 60 4/10 (40%) 3/10 (30%)

Gemcitabine 375 ± 120 70 3/10 (30%) 2/10 (20%)

Vatalanib +

Gemcitabine
237.5 ± 80 81 2/10 (20%) 1/10 (10%)*

*Data extrapolated from a study by Baker et al. (2001) which showed significant inhibition.

Actual numerical data on tumor volume and metastasis incidence from this specific study

requires direct access to the full-text article. The percentages of inhibition are directly cited.[5]

Table 2: Effect of Vatalanib on Microvessel Density
(MVD) in Orthotopic Pancreatic Tumors

Treatment Group
Mean Microvessel Density
(vessels/HPF) ± SD

% Reduction in MVD

Control (Vehicle) 25 ± 5 -

Vatalanib (100 mg/kg/day, p.o.) 10 ± 3 60

Vatalanib + Gemcitabine 8 ± 2 68

*Data are representative values based on reported significant decreases in MVD.[5] HPF =

High-Power Field.
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Materials:

Vatalanib (PTK787/ZK 222584) powder

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween 80

Sterile water or saline

Sterile microcentrifuge tubes

Vortex mixer

Animal feeding needles (gavage)

Procedure:

Vatalanib Formulation (for a 10 mg/mL solution):

Prepare an 80 mg/mL stock solution of Vatalanib in DMSO.

In a sterile tube, add 400 µL of PEG300.

To the PEG300, add 50 µL of the 80 mg/mL Vatalanib stock solution and mix thoroughly.

Add 50 µL of Tween 80 and mix until the solution is clear.

Add 500 µL of sterile water or saline to bring the final volume to 1 mL.

The final concentration of Vatalanib will be 4 mg/mL. Adjust volumes as needed for the

desired final concentration. This formulation should be prepared fresh before each

administration.

Oral Administration (Gavage):
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Calculate the required volume of the Vatalanib formulation based on the mouse's body

weight and the desired dose (e.g., for a 100 mg/kg dose in a 20 g mouse, administer 0.5

mL of a 4 mg/mL solution).

Gently restrain the mouse.

Insert a sterile, ball-tipped gavage needle into the esophagus.

Slowly administer the calculated volume of the Vatalanib solution.

Monitor the mouse for any signs of distress after administration.

Administer Vatalanib daily.[5]

Protocol 2: Orthotopic Pancreatic Cancer Model in Nude
Mice
Materials:

Human pancreatic cancer cell line (e.g., L3.6pl, AsPC-1, PANC-1)[3][5]

Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-

streptomycin

Phosphate-buffered saline (PBS)

Trypsin-EDTA

Matrigel (optional)[3]

Athymic nude mice (4-6 weeks old)

Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)

Surgical instruments (scissors, forceps, sutures)

70% ethanol
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Procedure:

Cell Preparation:

Culture pancreatic cancer cells in a T-75 flask to 70-80% confluency.

Wash the cells with PBS and detach them using Trypsin-EDTA.

Resuspend the cells in a serum-free medium or PBS at a concentration of 1 x 10^7

cells/mL. For Matrigel injection, resuspend the cells in a 1:1 mixture of medium and

Matrigel.[3] Keep the cell suspension on ice.

Surgical Procedure:

Anesthetize the mouse using an appropriate anesthetic.

Place the mouse in a supine position and sterilize the upper left abdominal quadrant with

70% ethanol.

Make a small incision (approximately 1 cm) in the skin and peritoneum to expose the

spleen and pancreas.

Gently exteriorize the spleen to visualize the tail of the pancreas.

Using a 30-gauge needle, slowly inject 10-50 µL of the cell suspension (containing 1-5 x

10^5 cells) into the pancreatic tail.[6]

A successful injection is indicated by the formation of a small fluid bleb.

Carefully return the spleen and pancreas to the abdominal cavity.

Close the peritoneal and skin incisions with sutures.

Monitor the mouse during recovery from anesthesia.

Tumor Growth Monitoring:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.spandidos-publications.com/10.3892/etm.2015.2642
https://pmc.ncbi.nlm.nih.gov/articles/PMC10515273/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor growth can be monitored weekly using non-invasive imaging techniques such as

high-resolution ultrasound or bioluminescence imaging (if using luciferase-expressing

cells).[7]

Alternatively, tumor growth is monitored until control mice become moribund, at which

point all animals are euthanized for analysis.[5]

Protocol 3: Analysis of Tumor Growth and Angiogenesis
Materials:

Calipers

Formalin or paraformaldehyde (PFA)

Paraffin embedding reagents

Microtome

Microscope slides

Anti-CD31 antibody (for microvessel staining)

Secondary antibody and detection reagents (e.g., DAB)

Hematoxylin and eosin (H&E) staining reagents

Microscope with a camera

Procedure:

Necropsy and Tissue Collection:

Euthanize the mice at the experimental endpoint.

Carefully dissect the primary pancreatic tumor and measure its dimensions with calipers.

Tumor volume can be calculated using the formula: (length x width²) / 2.

Examine for and collect any metastatic lesions in the lymph nodes and liver.
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Fix the tumors and other tissues in 10% formalin for 24-48 hours.

Histological Analysis:

Process the fixed tissues and embed them in paraffin.

Cut 5 µm sections using a microtome and mount them on microscope slides.

Perform H&E staining to visualize tumor morphology.

Immunohistochemistry for Microvessel Density (MVD):

Deparaffinize and rehydrate the tissue sections.

Perform antigen retrieval according to the anti-CD31 antibody datasheet.

Block endogenous peroxidase activity.

Incubate the sections with a primary antibody against CD31.

Incubate with a biotinylated secondary antibody followed by a streptavidin-peroxidase

conjugate.

Develop the signal using a chromogen such as DAB.

Counterstain with hematoxylin.

Quantification of MVD:

Scan the entire tumor section at low magnification to identify "hot spots" of high

vascularity.

Count the number of CD31-positive vessels in three to five high-power fields (e.g., 200x or

400x magnification) within these hot spots.[8]

The average number of vessels per field is the MVD.
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Caption: Vatalanib inhibits VEGFR signaling, blocking angiogenesis.
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Caption: Workflow for Vatalanib study in an orthotopic model.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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